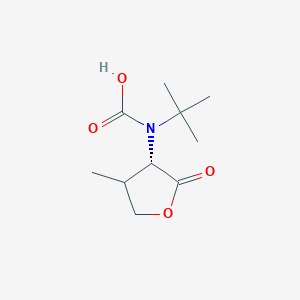

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

Description

"tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid" is a chiral carbamate derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 4-position and a carbonyl group at the 2-position. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, making this compound valuable in synthetic organic chemistry, particularly in peptide synthesis and drug intermediate preparation. Its stereochemistry (3S configuration) is critical for its reactivity and interactions in enantioselective reactions or biological systems.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

tert-butyl-[(3S)-4-methyl-2-oxooxolan-3-yl]carbamic acid |

InChI |

InChI=1S/C10H17NO4/c1-6-5-15-8(12)7(6)11(9(13)14)10(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)/t6?,7-/m0/s1 |

InChI Key |

MYGKUOSDOTUZAE-MLWJPKLSSA-N |

Isomeric SMILES |

CC1COC(=O)[C@H]1N(C(=O)O)C(C)(C)C |

Canonical SMILES |

CC1COC(=O)C1N(C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid typically involves the protection of amino acids using tert-butyl esters. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is compatible with a variety of amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems enable the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using trifluoroacetic acid results in the formation of the corresponding carbamic acid .

Scientific Research Applications

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid involves the formation and cleavage of the tert-butyl carbocation. The stability of the tert-butyl carbocation facilitates the deprotection of the carbamate group under acidic conditions . This mechanism is crucial for its use as a protecting group in peptide synthesis.

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with structurally analogous compounds, focusing on substituent effects, stereochemistry, and functional group behavior.

Structural Analogues and Key Differences

Key Observations :

Position of Oxo Group : The target compound’s 2-oxo group introduces ring strain and enhances electrophilicity compared to the 5-oxo analogue . This difference impacts reactivity in nucleophilic acyl substitution or ring-opening reactions.

Stereochemical Uniformity : Both the target compound and the 5-oxo analogue share the (3S) configuration, suggesting similar chiral induction capabilities. However, Compound 8 lacks stereochemical clarity, limiting direct comparisons.

Functional Group Complexity : Compound 8 incorporates a steroid-indole hybrid structure, making it biologically relevant but structurally distinct from the simpler THF-based carbamates.

Spectroscopic and Analytical Data

- NMR Analysis: Target Compound: No explicit NMR data is available in the provided evidence. However, its 2-oxo group would likely produce distinct carbonyl signals (~170–180 ppm in 13C NMR) and deshielded protons adjacent to the lactone oxygen. Compound 8 : Reported 1H NMR (600 MHz, CDCl3) includes aromatic indole protons (δ 7.1–7.5 ppm) and steroid methyl groups (δ 0.8–1.2 ppm). The tert-butyl carbamate group shows characteristic peaks at δ 1.4 ppm (9H, s). 5-Oxo Analogue : Expected 13C NMR signals for the 5-oxo group (~210 ppm) would differ significantly from the target compound’s 2-oxo group.

Stability and Solubility :

- The tert-butyl group in all compounds enhances lipophilicity, but the 4-methyl substitution in the target compound may further reduce aqueous solubility compared to the 5-oxo analogue.

Biological Activity

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structural features, which include a tetrahydrofuran ring and a carbamic acid moiety. Its stereochemistry is significant for its biological activity, with the (3S) configuration playing a critical role in its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. For instance, compounds like C75 have been studied for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. In vitro studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and β-secretase, both of which are important targets in Alzheimer's disease treatment strategies. Inhibitory effects on amyloid aggregation have also been reported .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Lipid Metabolism : By inhibiting FASN, the compound disrupts lipid synthesis pathways that are often upregulated in cancer cells.

- Reduction of Oxidative Stress : The compound's ability to mitigate oxidative stress may be linked to its structural features that allow it to scavenge free radicals or modulate antioxidant responses.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Cancer Cell Studies : A study involving C75 demonstrated that treatment led to decreased viability in cancer cell lines, attributed to impaired mitochondrial function and increased reactive oxygen species (ROS) production .

- Neuroprotection Research : In vivo models showed that certain derivatives could prevent astrocyte cell death induced by amyloid-beta, suggesting a protective effect against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | FASN inhibition | |

| Neuroprotection | Reduction of Aβ toxicity | |

| Enzyme Inhibition | AChE and β-secretase inhibition |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50/Ki Values |

|---|---|---|

| C75 | FASN inhibitor | Not specified |

| M4 | AChE inhibitor | Ki = 0.17 μM |

| tert-butyl((3S)-4-methyl...carbamate | Neuroprotective | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.